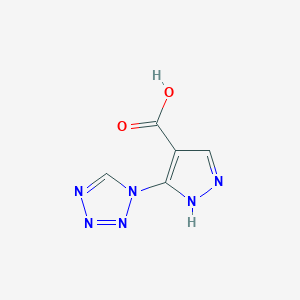

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4N6O2 and a molecular weight of 180.12 . It is a heterocyclic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a tetrazol ring and a carboxylic acid group . The exact structure can be represented by the SMILES stringO=C(O)C1=C(NN=C1)N2N=NN=C2 . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 600.4±65.0 °C and a predicted density of 2.12±0.1 g/cm3 . The compound also has a predicted pKa value of 2.57±0.36 .Scientific Research Applications

Synthesis and Characterization

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid and its derivatives have been synthesized and characterized extensively in scientific research. For instance, the synthesis of multi-heterocyclic anti-bacterial drugs involving similar compounds has been demonstrated. These compounds were synthesized using various reaction mechanisms and their structures confirmed through spectral studies. Biological activities, such as antibacterial properties, were measured using methods like the MTT assay. The electronic properties, hyperpolarizability, and molecular electrostatic potential of these compounds were calculated using techniques like density functional theory (DFT). Furthermore, molecular docking studies were performed to predict pharmacokinetic properties and the nature of transitions in the ultraviolet-visible spectrum was evaluated using methods like TD-DFT, demonstrating the compound's potential in various scientific applications (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Energetic Materials Synthesis

The compound has been used in the synthesis of novel energetic materials. A study detailed the synthesis of a novel energetic compound and a series of corresponding energetic salts. These compounds exhibited low sensitivity to impact and friction, acceptable detonation properties, and high thermal stability with decomposition temperatures higher than 300 °C. The structure-property relationship of these compounds was elucidated by crystal stacking analyses combined with energetic performance parameters. This illustrates the compound's relevance in the development of high-performance energetic materials (Zheng et al., 2020).

Coordination Compounds and MOFs

This compound has been utilized in the synthesis of coordination compounds and metal-organic frameworks (MOFs). Different tetrazole-containing carboxylic acids reacted with various metals to produce coordination compounds. These compounds were structurally characterized by techniques like elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction. The structures ranged from mononuclear to polymeric chains and layered networks. These studies often explored the luminescent properties of these compounds in the solid state at room temperature, indicating their potential use in optical applications (Shen et al., 2016).

Safety and Hazards

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H319 (causes serious eye irritation), H315 (causes skin irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for research on 3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the diverse functionality and stereochemical complexity of pyrazole compounds, they present numerous opportunities for the discovery of new drugs and other bioactive compounds .

Mechanism of Action

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), suggesting potential interaction with this target .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

A related compound showed potent in vitro antipromastigote activity .

Action Environment

It’s known that the compound has a predicted boiling point of 6004±650 °C and a density of 212±01 g/cm3 .

Biochemical Analysis

3-Tetrazol-1-yl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C5H4N6O2 and a molecular weight of 180.12 . This compound is of interest in biochemical research due to its unique structure and potential interactions with various biomolecules .

Biochemical Properties

Tetrazole derivatives, which include this compound, are known to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities

Cellular Effects

It is known that tetrazole derivatives can have a wide range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They possess both electron-donating and electron-withdrawing properties , which may influence their interactions with biomolecules and their effects at the molecular level.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .

properties

IUPAC Name |

5-(tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c12-5(13)3-1-6-8-4(3)11-2-7-9-10-11/h1-2H,(H,6,8)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRAPLZMIQPNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1011355-63-7 |

Source

|

| Record name | 5-(1H-1,2,3,4-tetrazol-1-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2438099.png)

![6-(1H-pyrrol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2438109.png)

![2-Cyano-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2438117.png)

![2-[(1-But-3-enylpiperidin-3-yl)methoxy]-5-methylpyrimidine](/img/structure/B2438118.png)